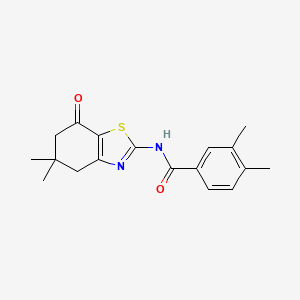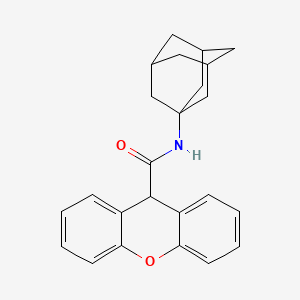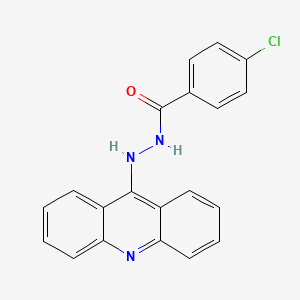![molecular formula C18H16N2O2 B11586796 (3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11586796.png)
(3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused tetracyclic structure, which includes a quinoline core and a nitrophenyl group. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-nitrophenyl-substituted intermediates under specific conditions. For example, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc dust or iron dust in the presence of acetic acid has been reported . This method allows for the formation of the quinoline core with the desired nitrophenyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc dust and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Zinc dust or iron dust in the presence of acetic acid.
Oxidation: Sodium tert-butoxide in dimethyl sulfoxide.
Substitution: Various electrophiles and catalysts, such as iron-catalyzed cross-coupling reactions.
Major Products Formed
Reduction: Formation of 4-(2-aminophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline.
Oxidation: Formation of quinoline N-oxides.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. Additionally, the quinoline core can participate in electron transfer reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
Quinoline-4-amines: Synthesized from substituted 3-(2-nitrophenyl)isoxazoles.
Quinazolinone Derivatives: Exhibits various biological activities, including anticancer and antibacterial properties.
Uniqueness
4-(2-Nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its fused tetracyclic structure and the presence of the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H16N2O2/c21-20(22)17-11-4-2-7-15(17)18-14-9-5-8-12(14)13-6-1-3-10-16(13)19-18/h1-8,10-12,14,18-19H,9H2/t12-,14-,18+/m0/s1 |
InChI Key |
ANRWQDNDIIAQSL-XAYKYTGQSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586718.png)


![N-(2-methylpropyl)-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11586738.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11586745.png)
![N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11586749.png)
![2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole](/img/structure/B11586753.png)
![(5Z)-2-(3-chlorophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586767.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11586778.png)
![1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11586783.png)
![ethyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11586785.png)
![N',N'-diethyl-N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B11586786.png)
![2-fluoro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11586792.png)

